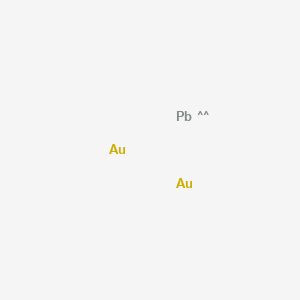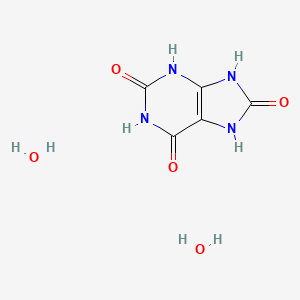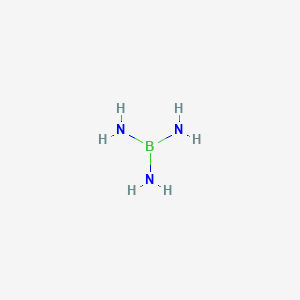![molecular formula C15H8Cl2N2O2 B14717445 1',3'-Dichlorospiro[fluorene-9,5'-imidazolidine]-2',4'-dione CAS No. 14910-26-0](/img/structure/B14717445.png)
1',3'-Dichlorospiro[fluorene-9,5'-imidazolidine]-2',4'-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1’,3’-Dichlorospiro[fluorene-9,5’-imidazolidine]-2’,4’-dione is a chemical compound known for its unique spiro structure, which involves a fluorene moiety fused with an imidazolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1’,3’-Dichlorospiro[fluorene-9,5’-imidazolidine]-2’,4’-dione typically involves the reaction of fluorene derivatives with imidazolidine precursors under specific conditions. One common method includes the addition of dichlorocarbene to 9-alkylidenefluorenes, followed by cyclization to form the spiro compound . The reaction conditions often require the use of strong bases and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the compound from reaction mixtures.
Chemical Reactions Analysis
Types of Reactions
1’,3’-Dichlorospiro[fluorene-9,5’-imidazolidine]-2’,4’-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of hydro derivatives.
Substitution: Halogen atoms in the compound can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce hydro derivatives. Substitution reactions can result in a variety of functionalized spiro compounds.
Scientific Research Applications
1’,3’-Dichlorospiro[fluorene-9,5’-imidazolidine]-2’,4’-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of advanced materials, such as polymers and electronic devices
Mechanism of Action
The mechanism of action of 1’,3’-Dichlorospiro[fluorene-9,5’-imidazolidine]-2’,4’-dione involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
1’,3’-Dichlorospiro[fluorene-9,4’-imidazolidine]-2’,5’-dione: Another spiro compound with a similar structure but different ring fusion.
2-Alkyl-3,3-dichlorospiro[cyclopropane-1,9’-fluorene] derivatives: Compounds with a cyclopropane ring fused to fluorene.
Uniqueness
1’,3’-Dichlorospiro[fluorene-9,5’-imidazolidine]-2’,4’-dione is unique due to its specific spiro fusion and the presence of dichloro substituents
Properties
CAS No. |
14910-26-0 |
|---|---|
Molecular Formula |
C15H8Cl2N2O2 |
Molecular Weight |
319.1 g/mol |
IUPAC Name |
1',3'-dichlorospiro[fluorene-9,5'-imidazolidine]-2',4'-dione |
InChI |
InChI=1S/C15H8Cl2N2O2/c16-18-13(20)15(19(17)14(18)21)11-7-3-1-5-9(11)10-6-2-4-8-12(10)15/h1-8H |
InChI Key |
DUZQUBOEJIUYKK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3C24C(=O)N(C(=O)N4Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


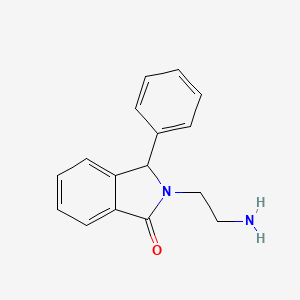
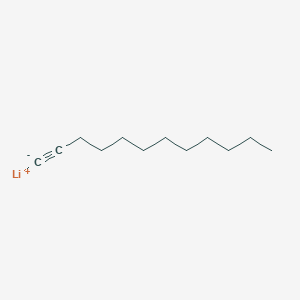
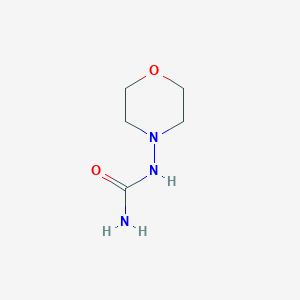
![3-[2-(3,4-Dimethoxyphenyl)ethyl]pyridine](/img/structure/B14717399.png)

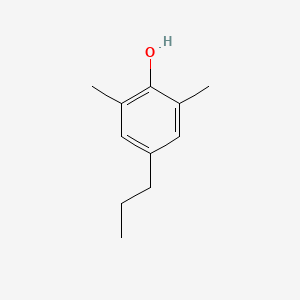
![2-[(4-hydroxy-3-methoxyphenyl)methylidene]-7-methyl-5-(5-methylfuran-2-yl)-N-(2-methylphenyl)-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B14717415.png)


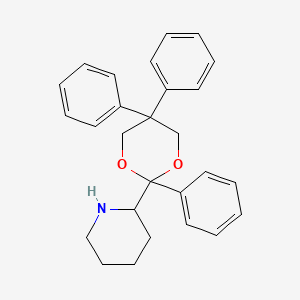
![N,N-Dimethyl-6-[(pyridin-4-yl)amino]pyridine-3-sulfonamide](/img/structure/B14717425.png)
